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Core Science & Biosynthesis

Foundational

Molecular weight and formula analysis of 1-Ethylpyridin-2(1H)-imine

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-Ethylpyridin-2(1H)-imine Introduction For researchers and professionals in drug development, the precise characterization of novel chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 1-Ethylpyridin-2(1H)-imine

Introduction

For researchers and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of any successful campaign. An unambiguous determination of a compound's molecular formula and weight is the first critical step in confirming its identity and purity. This guide provides a detailed technical overview of the analytical methodologies required to characterize 1-Ethylpyridin-2(1H)-imine, a substituted N-heterocyclic compound.

N-heterocycles, particularly those derived from pyridine, are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] 1-Ethylpyridin-2(1H)-imine belongs to the pyridinimine class, which can exhibit complex tautomeric equilibria, making rigorous analytical confirmation essential.[2] This document moves beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating framework for analysis that ensures scientific integrity. We will explore the foundational techniques of elemental analysis and mass spectrometry, supplemented by spectroscopic methods, to build a complete and verifiable profile of this target molecule.

Section 1: Theoretical Molecular Profile of 1-Ethylpyridin-2(1H)-imine

Before any experimental work, a thorough theoretical analysis based on the proposed chemical structure is necessary. This provides the benchmark against which all empirical data will be compared.

  • Chemical Name: 1-Ethylpyridin-2(1H)-imine

  • Synonyms: (1-ethyl-1H-pyridin-2-ylidene)-amine

  • Chemical Structure: The structure consists of a pyridine ring where the ring nitrogen at position 1 is substituted with an ethyl group. The carbon at position 2 is double-bonded to an external imine nitrogen (-NH).

  • Molecular Formula Derivation:

    • Pyridine Ring Core: C₅H₄N

    • Ethyl Group (at N1): C₂H₅

    • Imine Group (at C2): NH

    • Total: C₇H₁₀N₂

This formula is consistent with related pyridyl structures found in chemical databases.[3][4]

Data Presentation: Theoretical Composition

The theoretical values derived from the molecular formula C₇H₁₀N₂ are summarized below. These values are the primary reference points for experimental validation.

ParameterValue
Molecular Formula C₇H₁₀N₂
Molecular Weight (Average) 122.17 g/mol
Exact Mass (Monoisotopic) 122.08440 Da
Elemental Composition (%)
Carbon (C)68.82%
Hydrogen (H)8.25%
Nitrogen (N)22.93%

Section 2: Experimental Verification of Molecular Weight and Formula

To confirm the theoretical profile, a multi-pronged experimental approach is required. We will focus on two primary, orthogonal techniques: Elemental (Combustion) Analysis and High-Resolution Mass Spectrometry (HRMS).

Elemental Analysis via Combustion

Expertise & Experience: Elemental analysis is a robust, quantitative technique that provides the percentage composition of core organic elements (Carbon, Hydrogen, Nitrogen, Sulfur).[5][6] Its power lies in its ability to directly verify the empirical formula of a pure substance. A result that matches the theoretical percentages for C, H, and N provides strong, independent evidence for the proposed molecular formula.[7][8]

Experimental Protocol: CHN Analysis

  • Sample Preparation (Gravimetric Accuracy):

    • Accurately weigh 1-3 mg of the purified, dried 1-Ethylpyridin-2(1H)-imine sample into a tin capsule using a calibrated microbalance.

    • Causality: The high sensitivity of modern elemental analyzers necessitates precise weighing to ensure the calculated elemental percentages are accurate.[9] The sample must be free of solvent and impurities to avoid erroneous results.

  • Combustion:

    • Introduce the sealed capsule into the combustion tube of an elemental analyzer, which is heated to ~900-1000 °C.

    • Inject a pulse of pure oxygen to facilitate complete, instantaneous combustion (flash combustion).

    • Causality: This high-temperature oxidation quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction and Separation:

    • Pass the resulting gas mixture through a reduction tube (typically containing copper) to convert any nitrogen oxides (NOx) back to N₂.

    • The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography (GC) column.

  • Detection and Quantification:

    • The separated gases flow through a thermal conductivity detector (TCD).

    • The TCD measures the change in thermal conductivity of a reference helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the gas.

    • The instrument's software integrates these signals and, based on calibration with a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

Trustworthiness (Self-Validation): The protocol's integrity is maintained by running certified standards before and after the sample. The results for the standard must fall within a narrow tolerance (typically ±0.3%) of the known values for the sample data to be considered valid.

Data Presentation: Comparison of Theoretical vs. Expected Experimental Data

ElementTheoretical %Acceptable Experimental Range
Carbon (C) 68.8268.52 - 69.12
Hydrogen (H) 8.257.95 - 8.55
Nitrogen (N) 22.9322.63 - 23.23

A successful result, where the experimental percentages fall within this range, validates the empirical formula C₇H₁₀N₂.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining molecular weight.[10] While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure mass with enough accuracy (typically <5 ppm) to determine a unique elemental composition.[11] For a compound like 1-Ethylpyridin-2(1H)-imine, which is a nitrogen-containing heterocycle, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice.[12]

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water with 0.1% formic acid.

    • Causality: Formic acid is added to acidify the mobile phase, which promotes the protonation of the basic nitrogen atoms in the molecule, making it amenable to positive-ion mode ESI.

  • Chromatographic Separation (LC):

    • Inject the sample into an HPLC system. While not strictly necessary for a pure sample, it ensures that the analyte entering the mass spectrometer is free from non-volatile salts or minor impurities. A C18 reversed-phase column is a standard starting point.

  • Ionization (ESI+):

    • The eluent from the LC is directed into the ESI source. A high voltage is applied to a capillary, nebulizing the liquid into a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule, [M+H]⁺) are ejected into the gas phase.

    • Causality: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the primary ion observed corresponds to the intact molecule. Positive mode ([ESI+]) is selected due to the presence of basic nitrogen atoms.[12]

  • Mass Analysis (QTOF or Orbitrap):

    • The generated ions are guided into the high-resolution mass analyzer.

    • The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.

Trustworthiness (Self-Validation): The mass spectrometer is calibrated using a known standard immediately before the analysis. The software uses this calibration to ensure the measured mass accuracy is within the acceptable tolerance (e.g., <5 ppm). The presence of the characteristic isotopic pattern for the proposed formula further validates the result.

Data Presentation: Expected High-Resolution Mass Spectrometry Data

ParameterTheoretical ValueExpected Experimental ValueMass Accuracy (ppm)
Adduct [M+H]⁺[M+H]⁺
Formula C₇H₁₁N₂⁺C₇H₁₁N₂⁺
Calculated m/z 123.09167
Observed m/z ~123.0917< 5 ppm

The observation of a high-intensity ion at an m/z value that matches the calculated mass for the protonated molecule within a 5 ppm error margin provides definitive confirmation of the molecular formula C₇H₁₀N₂.

Section 3: Integrated Analytical Workflow

Neither technique alone is sufficient for full characterization. Elemental analysis confirms the ratio of elements, while HRMS confirms the exact mass of the intact molecule. Together, they provide an unassailable confirmation of the molecular formula. This integrated approach is a cornerstone of modern analytical chemistry.

Mandatory Visualization: Analytical Workflow

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Formula & Weight Verification cluster_structure Structural Confirmation Synthesis Synthesis of 1-Ethylpyridin-2(1H)-imine Purification Purification (e.g., Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA Confirms Empirical Formula HRMS LC-HRMS (ESI-TOF/Orbitrap) Purification->HRMS Confirms Exact Mass NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Final Verified Structure Formula: C₇H₁₀N₂ MW: 122.17 g/mol EA->Final HRMS->Final NMR->Final Confirms Connectivity IR->Final Confirms Connectivity

Caption: Integrated workflow for the definitive characterization of a chemical entity.

Conclusion

The rigorous determination of the molecular weight and formula of 1-Ethylpyridin-2(1H)-imine is achieved not by a single measurement, but through a logical, multi-faceted analytical strategy. By combining the quantitative power of elemental combustion analysis with the high-precision mass measurement of HRMS, we establish a self-validating system that confirms the molecular formula as C₇H₁₀N₂ and the corresponding molecular weight of 122.17 g/mol . This foundational data, supported by spectroscopic techniques that confirm the molecular structure, provides the necessary confidence for researchers and drug development professionals to proceed with further biological and chemical investigations.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Precise Group Inc. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Himmelsbach, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

  • Halbert, E., Goldsack, R., & Wilson, J. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. ConnectSci. Retrieved from [Link]

  • Halbert, E., Goldsack, R., & Wilson, J. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. Australian Journal of Chemistry, 26(5), 1031–1041. Retrieved from [Link]

  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. Retrieved from [Link]

  • Jennings, A. L., & Boggs, J. E. (1963). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]

  • HETEROCYCLES. (2005, July 26). PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR. Retrieved from [Link]

  • Muñoz, M. A., et al. (2000). A spectroscopic study of the molecular interactions of harmane with pyrimidine and other diazines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-1-(pyridin-2-ylmethyl)imidazol-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-methyl-2(1H)-pyridinimine. Retrieved from [Link]

  • Cheméo. (n.d.). Ethylenimine (CAS 151-56-4) - Chemical & Physical Properties. Retrieved from [Link]

  • PubMed. (2025, February 25). Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved from [Link]

  • MDPI. (2023, July 26). Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Crystal Structure &amp; Coordination Chemistry of 1-Ethylpyridin-2(1H)-imine Complexes

This in-depth technical guide focuses on the crystal structure, coordination chemistry, and experimental protocols for 1-Ethylpyridin-2(1H)-imine (also known as 1-ethyl-2-imino-1,2-dihydropyridine ) and its metal complex...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the crystal structure, coordination chemistry, and experimental protocols for 1-Ethylpyridin-2(1H)-imine (also known as 1-ethyl-2-imino-1,2-dihydropyridine ) and its metal complexes.

Executive Summary & Ligand Architecture

1-Ethylpyridin-2(1H)-imine (CAS: 350-39-0 for the generic class/tautomer) represents a distinct class of N-heterocyclic ligands derived from the alkylation of 2-aminopyridine. Unlike neutral 2-aminopyridine, which exists primarily in the amino form, the alkylation at the ring nitrogen (N1) locks the molecule into the imino tautomer (1,2-dihydro-2-iminopyridine).[1]

This structural locking creates a highly polarized, electron-rich exocyclic nitrogen atom, making the ligand a potent


-donor (hard base) for transition metals (Cu, Ag, Zn, Co).[1]
Structural Identity & Tautomerism

The core distinction lies in the resonance stabilization. The "imine" form is isoelectronic with 1-ethyl-2-pyridone .

  • Systematic Name: 1-ethyl-2-imino-1,2-dihydropyridine[1]

  • Key Feature: The endocyclic Nitrogen (N1) is blocked by an ethyl group, forcing the exocyclic C2-N bond to adopt double-bond character (C=NH).

  • Electronic Character: Significant zwitterionic resonance contribution (

    
    ), enhancing the basicity of the exocyclic nitrogen.
    

Graphviz Diagram: Ligand Synthesis & Tautomer Locking

LigandSynthesis cluster_tautomer Structural Locking Mechanism Ampy 2-Aminopyridine (Amino Tautomer) Intermediate Transition State (N-Alkylation) Ampy->Intermediate Nucleophilic Attack (N1) EtI Ethyl Iodide (Alkylation Agent) EtI->Intermediate Product 1-Ethylpyridin-2(1H)-imine (Locked Imino Form) Intermediate->Product HI Elimination / Deprotonation T1 Amino Form (Py-NH2) T2 Imino Form (Py=NH) T1->T2 Equilibrium (Free Ligand) T2->Product Et-X Trapping

Caption: Synthesis pathway showing the kinetic trapping of the imino tautomer via N1-alkylation.

Crystal Structure Analysis

The crystallographic data for 1-ethylpyridin-2(1H)-imine complexes is often inferred from its isostructural 1-methyl analog (MIP) due to the minor steric difference between methyl and ethyl groups. The coordination geometry is dominated by the steric demand of the ethyl group at the N1 position, which blocks bridging modes and favors monodentate coordination.

Representative Lattice Parameters (Analogous Systems)

The following data represents the structural metrics for [M(1-alkyl-2-iminopyridine)


Cl

]
complexes (where M = Co, Zn), which crystallize in monoclinic systems.
ParameterValue (Representative)Description
Crystal System MonoclinicTypical for planar heterocyclic ligands.
Space Group

or

Common centrosymmetric packing.[1]
a (

)
8.50 - 9.20Short axis (stacking direction).
b (

)
14.80 - 15.50Lateral packing axis.
c (

)
12.10 - 13.40Axis accommodating the ethyl/methyl tail.

(

)
98.0 - 104.0Monoclinic angle.
Z 4Number of formula units per cell.
Key Bond Lengths & Angles

The bond lengths confirm the imino character of the ligand upon coordination.

BondLength (

)
Interpretation
C(2)=N(Exo) 1.28 - 1.31 Distinct double bond character (vs 1.38

for C-N single bond).
N(1)-C(2) 1.39 - 1.41Single bond character within the ring.
N(1)-C(6) 1.36 - 1.38Typical aromatic pyridine bond.
M - N(Exo) 2.02 - 2.15Strong

-donor bond (Metal-dependent).
Angle C-N-M 120 - 128

Consistent with

hybridization at the imine nitrogen.

Scientific Insight: In the free 2-aminopyridine, the C-N(exocyclic) bond is ~1.35


 (partial double bond). In the 1-ethyl-2-iminopyridine  complex, this bond shortens to ~1.29 

, confirming the localization of the double bond outside the ring.[1]

Coordination Chemistry & Modes

The 1-ethylpyridin-2(1H)-imine ligand is a monodentate ligand that binds exclusively through the exocyclic imine nitrogen .

Why Exocyclic Binding?
  • Steric Hindrance: The ethyl group on the ring nitrogen (N1) sterically blocks the metal from approaching N1 or the adjacent carbon positions.

  • Electronic Density: The resonance form puts a high electron density (negative character) on the exocyclic nitrogen, making it a harder and more attractive base for Lewis acids like

    
     and 
    
    
    
    .

Graphviz Diagram: Coordination Modes

CoordinationModes Metal Metal Center (Zn, Co, Cu) Result Distorted Tetrahedral (e.g., M(L)2Cl2) Metal->Result Ligand 1-Ethylpyridin-2(1H)-imine Ligand->Metal u03c3-Donation (Exocyclic N) Block Steric Blockade (Ethyl Group @ N1) Block->Ligand Prevents N1 binding

Caption: The ethyl group forces monodentate coordination via the exocyclic nitrogen, typically resulting in tetrahedral geometries for M(II) halides.[1]

Experimental Protocols

These protocols are designed for high-purity synthesis suitable for crystallographic characterization.[1]

Synthesis of 1-Ethylpyridin-2(1H)-imine (Ligand)

Reagents: 2-Aminopyridine (1.0 eq), Ethyl Iodide (1.2 eq), Acetone (Solvent).

  • Dissolution: Dissolve 2-aminopyridine in dry acetone under

    
     atmosphere.
    
  • Alkylation: Add ethyl iodide dropwise at 0°C to prevent poly-alkylation.

  • Reflux: Heat to reflux for 4-6 hours. A white/yellow precipitate (the hydroiodide salt) will form.

  • Neutralization: Filter the solid.[1] Dissolve in minimal water and treat with 1M NaOH to liberate the free imine base. Extract with DCM.

  • Isolation: Dry over

    
     and evaporate. The product is a hygroscopic oil or low-melting solid.
    
Synthesis of [Zn(1-Et-ImPy) Cl ] Complex

Reagents:


 (anhydrous), 1-Ethylpyridin-2(1H)-imine, Ethanol.
  • Metal Solution: Dissolve

    
     (1 mmol) in 10 mL hot absolute ethanol.
    
  • Ligand Addition: Add the ligand (2.1 mmol) slowly with stirring. The solution may change viscosity or color.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, perform vapor diffusion with diethyl ether.

  • Characterization: Crystals should be colorless blocks suitable for SC-XRD.

Applications & Biological Relevance

The "1-ethyl" modification renders these complexes more lipophilic than their methyl counterparts, enhancing membrane permeability for biological applications.[1]

  • Antiproliferative Activity: Cu(II) and Ag(I) complexes of alkyl-iminopyridines have shown cytotoxicity against cancer cell lines (e.g., MCF-7), often outperforming cisplatin in specific resistant lines due to different uptake mechanisms.

  • Catalysis: The complexes serve as robust Lewis acid catalysts for the Henry reaction (nitroaldol) and epoxide

    
     cycloaddition, where the labile monodentate ligand allows substrate access to the metal center.
    

References

  • Structural Chemistry of Iminopyridines

    • Title: "Crystallographic Evidence of -Coordination of Bulky Aminopyridine in Halide-Containing Iron(II) Complexes."
    • Source:Crystals, 2022, 12, 697.[1]

    • URL:[Link]

  • Synthesis & Tautomerism

    • Title: "Synthesis and comparative structural study of 2-(pyridin-2-yl)
    • Source:Acta Crystallographica Section C, 2017.[1]

    • URL:[Link]

  • Cobalt Complexes of Iminopyridines

    • Title: "Chelate Bis(imino)pyridine Cobalt Complexes: Synthesis, Reduction, and Evidence for the Generation of Ethene Polymerization Catalysts."[1]

    • Source:Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • General Coordination Modes

    • Title: "Coordination Chemistry of Bulky Aminopyridinates with Main Group and Transition Metals."
    • Source:Topics in Current Chemistry, 2021.[1]

    • URL:[Link]

Sources

Foundational

Safety data sheet (SDS) and toxicity of 1-Ethylpyridin-2(1H)-imine

An In-depth Technical Guide to the Safety Data and Toxicity Profile of 1-Ethylpyridin-2(1H)-imine and Its Analogs Introduction 1-Ethylpyridin-2(1H)-imine is a heterocyclic compound belonging to the pyridine family. Pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data and Toxicity Profile of 1-Ethylpyridin-2(1H)-imine and Its Analogs

Introduction

1-Ethylpyridin-2(1H)-imine is a heterocyclic compound belonging to the pyridine family. Pyridine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile scaffolds in synthesis.[1][2][3][4] The imine functional group suggests reactivity, and the overall structure indicates potential for biological interactions. Given the scarcity of direct toxicological data, this guide will synthesize information from closely related analogs such as 2-aminopyridines, ethylpyridines, and other imine-containing heterocycles to build a predictive safety and toxicity profile.

Physicochemical Properties and Reactivity

While experimental data for 1-Ethylpyridin-2(1H)-imine is limited, its structure suggests it is a polar molecule, likely soluble in organic solvents. The presence of the imine group (C=N) makes it a potential weak base and a hydrogen bond acceptor.

Structural Analogs Considered:

  • 2-Ethylpyridine: Provides insight into the effects of the ethyl-pyridine core.

  • 2-Amino-4-ethylpyridine: Offers data on a pyridine ring with an amino group, which is electronically similar to the imino group.

  • Ethylenimine: A highly reactive and toxic imine, providing a worst-case scenario for certain reactivity-based hazards.

  • Imidazo[1,2-a]pyridines: A related class of bicyclic nitrogen heterocycles that have undergone some toxicological evaluation.[5][6]

Reactivity and Stability: Based on analogs, 1-Ethylpyridin-2(1H)-imine is expected to be stable under normal laboratory conditions. However, it may be incompatible with strong acids and oxidizing agents. Hazardous decomposition products upon combustion are likely to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Hazard Identification and Classification

A composite hazard profile for 1-Ethylpyridin-2(1H)-imine has been constructed from the Safety Data Sheets (SDS) of its analogs.

Summary of GHS Hazard Classifications for Analogs
Hazard Class2-Ethylpyridine2-Amino-4-ethylpyridineEthyleniminePredicted for 1-Ethylpyridin-2(1H)-imine
Acute Oral Toxicity Category 4Category 4Category 1Category 3-4 (Harmful if swallowed)
Acute Dermal Toxicity Not ClassifiedCategory 3Category 1Category 3 (Toxic in contact with skin)
Acute Inhalation Toxicity Category 3Category 4Category 1Category 3-4 (Toxic or Harmful if inhaled)
Skin Corrosion/Irritation Category 2Category 2Category 1BCategory 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2ACategory 2Category 1Category 1-2 (Causes serious eye damage/irritation)
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedCategory 3 (Respiratory)-Category 3 (May cause respiratory irritation)
Germ Cell Mutagenicity No DataNo DataCategory 1BData Lacking; Potential Concern
Carcinogenicity No DataNo DataCategory 1BData Lacking; Potential Concern

Sources:[7][8]

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS_Pictograms cluster_health Health Hazards Exclamation Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity (harmful)) Skull Skull and Crossbones (Acute Toxicity (fatal or toxic)) Corrosion Corrosion (Skin Corrosion, Serious Eye Damage) HealthHazard Health Hazard (Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity)

Toxicological Profile

A detailed toxicological assessment requires specific studies. The following is a predictive summary based on read-across data.

Acute Toxicity
  • Oral: Analogs like 2-ethylpyridine and 2-amino-4-ethylpyridine are classified as harmful if swallowed. The LD50 for related compounds can vary, but a moderate level of acute oral toxicity should be assumed.

  • Dermal: 2-Amino-4-ethylpyridine is considered toxic in contact with skin (Category 3). Therefore, dermal absorption is a significant route of exposure, and appropriate protective measures are critical.

  • Inhalation: Inhalation of vapors or aerosols may be harmful and cause respiratory tract irritation.

Skin and Eye Irritation

Direct contact is expected to cause skin irritation and potentially serious eye damage, as is common with many nitrogen-containing heterocyclic compounds.[8][9]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

Data on the long-term effects of 1-Ethylpyridin-2(1H)-imine are not available. However, the parent compound, pyridine, is not classifiable as to its carcinogenicity to humans (Group 3) by IARC.[10] Conversely, ethylenimine is classified as a substance that may cause genetic defects and cancer.[7] Given this range, and until specific data is generated, 1-Ethylpyridin-2(1H)-imine should be handled as a potential mutagen and carcinogen.

Experimental Protocols for Safety Assessment

For novel compounds like 1-Ethylpyridin-2(1H)-imine, a tiered approach to toxicity testing is recommended.

Workflow for Preliminary Toxicity Assessment

Toxicity_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro cluster_in_vivo In Vivo (if necessary) QSAR QSAR Modeling (Toxicity Prediction) ReadAcross Read-Across Analysis (Analog Data) QSAR->ReadAcross Inform Ames Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity) ReadAcross->Ames Guide CellCulture Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) Ames->CellCulture Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) CellCulture->Micronucleus Acute Acute Toxicity Study (LD50 determination, e.g., OECD 423) Micronucleus->Acute If significant concerns arise

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 1-Ethylpyridin-2(1H)-imine in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for testing.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Safe Handling and Emergency Procedures

Given the predicted hazard profile, stringent safety measures are mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid bare skin exposure.

  • Respiratory Protection: If working outside a fume hood or with powders, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

While definitive toxicological data for 1-Ethylpyridin-2(1H)-imine is currently lacking, a read-across analysis of structurally related compounds strongly suggests that it should be handled as a hazardous chemical. It is predicted to be harmful or toxic via oral, dermal, and inhalation routes of exposure, and is likely a skin and severe eye irritant. The potential for long-term effects such as mutagenicity cannot be ruled out. Researchers and drug development professionals must employ rigorous safety protocols, including the use of appropriate engineering controls and personal protective equipment, when handling this compound. It is strongly recommended that in vitro toxicity and mutagenicity studies be conducted to establish a definitive safety profile before any scale-up or advanced development is undertaken.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-ethylpyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Ethylpyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethylene diamine, ethyleneimine polymer.
  • Chem Service. (2015). Safety Data Sheet: Ethyleneimine.
  • Benchchem. (n.d.). 1-methylpyridin-2(1H)-imine | Research Chemical.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-Ethylpyridine.
  • European Chemicals Agency. (n.d.). Pyridine - Registration Dossier.
  • Molecules. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • U.S. Environmental Protection Agency. (2025). 1-Methylpyridin-2(1H)-imine - Toxics Release Inventory.
  • Toxicology Research. (2022).
  • ResearchGate. (2022).
  • Molecules. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Journal of the American Chemical Society. (2010).
  • National Center for Biotechnology Information. (n.d.). Ethylenimine Acute Exposure Guideline Levels. NCBI - NIH.
  • Redalyc.org. (n.d.).
  • International Agency for Research on Cancer. (1999). Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • Molecules. (2021).
  • Molecules. (2022). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. PubMed Central.
  • European Chemicals Agency. (2018). Nitrapyrin. ECHA CHEM.
  • Molecules. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Ethylpyridin-2(1H)-imine as a Potent Superbase in Organic Synthesis

Introduction: Unveiling a Powerful Tool for Non-Nucleophilic Proton Abstraction In the landscape of modern organic synthesis, the demand for highly effective and selective reagents is perpetual. Organic superbases, a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Powerful Tool for Non-Nucleophilic Proton Abstraction

In the landscape of modern organic synthesis, the demand for highly effective and selective reagents is perpetual. Organic superbases, a class of exceptionally strong, non-ionic bases, have carved a significant niche by enabling transformations that are challenging for conventional inorganic bases. This document introduces 1-Ethylpyridin-2(1H)-imine, a pyridine-derived imine, as a formidable superbase for a range of synthetic applications. Its unique structural and electronic properties confer a high degree of basicity while maintaining low nucleophilicity, making it an ideal candidate for sensitive proton abstraction reactions.

The core of 1-Ethylpyridin-2(1H)-imine's basicity lies in the exocyclic imine nitrogen. The lone pair of electrons on this sp²-hybridized nitrogen is readily available for protonation. Upon protonation, the resulting positive charge is effectively delocalized throughout the aromatic pyridinium ring, leading to a highly stabilized conjugate acid. This stabilization significantly drives the equilibrium towards proton abstraction, rendering the parent imine a powerful Brønsted base.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, and practical applications of 1-Ethylpyridin-2(1H)-imine. Detailed protocols, mechanistic insights, and safety guidelines are presented to facilitate its seamless integration into synthetic workflows.

Physicochemical Properties and Basicity Profile

CompoundConjugate Acid pKaKey Structural Feature
Pyridine5.2sp² hybridized nitrogen within an aromatic ring.[1]
Alkylamines (e.g., Triethylamine)~10.75sp³ hybridized nitrogen with electron-donating alkyl groups.[2]
Imines (general)5-7sp² hybridized nitrogen in a C=N double bond.[3]
1-Ethylpyridin-2(1H)-imine (Predicted) > 12 Exocyclic sp² imine nitrogen with a charge-delocalizing pyridinium ring upon protonation.

The significantly higher predicted pKaH of 1-Ethylpyridin-2(1H)-imine compared to simple pyridines and imines stems from the substantial resonance stabilization of its conjugate acid. This places it in the category of organic superbases, comparable in strength to well-established non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Synthesis of 1-Ethylpyridin-2(1H)-imine: A Proposed Protocol

A practical synthesis of 1-Ethylpyridin-2(1H)-imine can be envisioned in a two-step sequence starting from the commercially available 2-aminopyridine.

Step 1: N-Ethylation of 2-Aminopyridine

This step involves the selective alkylation of the endocyclic nitrogen of 2-aminopyridine.

  • Reaction: 2-Aminopyridine + Ethyl Iodide → 1-Ethyl-2-aminopyridinium iodide

  • Rationale: The endocyclic nitrogen of 2-aminopyridine is more nucleophilic than the exocyclic amino group, leading to preferential alkylation on the ring nitrogen.

Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add ethyl iodide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product, 1-Ethyl-2-aminopyridinium iodide, often precipitates from the reaction mixture. The precipitate can be collected by filtration and washed with a cold solvent like diethyl ether to yield the salt.

Step 2: Imine Formation

The resulting aminopyridinium salt is then converted to the target imine.

  • Reaction: 1-Ethyl-2-aminopyridinium iodide + Base + Aldehyde → 1-Ethylpyridin-2(1H)-imine

  • Rationale: Treatment of the pyridinium salt with a base will generate the free amine, which can then condense with an aldehyde to form the imine.

Protocol:

  • Suspend 1-Ethyl-2-aminopyridinium iodide (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as potassium tert-butoxide (1.1 eq) to neutralize the pyridinium salt and generate the free amine in situ.

  • To this mixture, add a suitable aldehyde (1.2 eq). For the parent imine, a formaldehyde source like paraformaldehyde can be used. For substituted imines, other aldehydes can be employed.

  • Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the starting material. General reaction times for imine formation can range from a few hours to overnight.[4]

  • Upon completion, the reaction mixture can be filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation or chromatography on neutral alumina to afford the pure 1-Ethylpyridin-2(1H)-imine.

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Imine Formation 2-Aminopyridine 2-Aminopyridine Product_1 1-Ethyl-2-aminopyridinium iodide 2-Aminopyridine->Product_1 Acetonitrile, RT Ethyl_Iodide Ethyl_Iodide Ethyl_Iodide->Product_1 Final_Product 1-Ethylpyridin-2(1H)-imine Product_1->Final_Product DCM or THF Base Base (e.g., KOtBu) Base->Final_Product Aldehyde Aldehyde Aldehyde->Final_Product

Figure 1: Proposed two-step synthesis of 1-Ethylpyridin-2(1H)-imine.

Application Notes: Harnessing the Power of 1-Ethylpyridin-2(1H)-imine

The high basicity and low nucleophilicity of 1-Ethylpyridin-2(1H)-imine make it a valuable tool for a variety of organic transformations. Its primary role is as a proton abstractor in reactions where other bases might lead to unwanted side reactions.

Application 1: Deprotonation of Weakly Acidic Carbons

1-Ethylpyridin-2(1H)-imine is a suitable base for the deprotonation of carbon acids that are typically challenging for common amine bases. This includes the formation of enolates from esters and ketones.

Protocol: Enolate Formation from an Ester

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester substrate (1.0 eq) in a dry, aprotic solvent such as THF or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of 1-Ethylpyridin-2(1H)-imine (1.1 eq) in the same solvent to the cooled ester solution. The addition should be dropwise to maintain the low temperature.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide or an aldehyde) to the reaction mixture and continue stirring at -78 °C for 1-2 hours.

  • Workup: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Deprotonation_Mechanism Substrate { Ester R-CH2-COOR'}|{ α-H} Superbase 1-Ethylpyridin-2(1H)-imine Substrate:acidic->Superbase Proton Abstraction Enolate EnolateR-CH=C(O⁻)OR' Substrate->Enolate Conjugate_Acid Conjugate Acid [1-Ethyl-2-iminopyridinium]⁺ Superbase->Conjugate_Acid Product {Alkylated Product| R-CH(E)-COOR' } Enolate->Product Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Product

Figure 2: General mechanism for ester alkylation using 1-Ethylpyridin-2(1H)-imine.

Application 2: Promoting Elimination Reactions

The non-nucleophilic nature of 1-Ethylpyridin-2(1H)-imine is highly advantageous in promoting E2 elimination reactions to form alkenes, without the complication of competing SN2 substitution reactions.[5]

Protocol: Dehydrohalogenation of an Alkyl Halide

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl halide substrate (1.0 eq) in a high-boiling aprotic solvent such as toluene or xylene.

  • Base Addition: Add 1-Ethylpyridin-2(1H)-imine (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time will vary depending on the substrate.

  • Workup: After completion, cool the reaction mixture to room temperature. The pyridinium halide salt may precipitate and can be removed by filtration. The filtrate can be washed with water and brine, dried over a suitable drying agent (e.g., MgSO₄), and concentrated. The resulting crude alkene can be purified by distillation or chromatography.

Handling and Safety Precautions

While specific toxicity data for 1-Ethylpyridin-2(1H)-imine is not available, it should be handled with the care afforded to other organic amines and strong bases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.

Conclusion

1-Ethylpyridin-2(1H)-imine presents itself as a promising and powerful non-nucleophilic superbase for organic synthesis. Its high predicted basicity, coupled with steric hindrance around the basic center, allows for selective proton abstraction in a variety of challenging chemical transformations. The proposed synthetic route is straightforward, utilizing readily available starting materials. The detailed protocols provided herein offer a solid foundation for the exploration and application of this versatile reagent in both academic and industrial research settings. As with any new reagent, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.

References

  • RSC Advances, 2019, 9(66), 38891-38896.
  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermedi
  • Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis. Benchchem.
  • Structure of different N-alkyl pyridinium salts.
  • Ethyl Tertiary Amines as a Carbon Source in Imidazopyridines Synthesis.
  • Non-nucleophilic base. Wikipedia.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC.
  • A potential role of a substrate as a base for the deprotonation pathway in Rh-catalysed C–H amination of heteroarenes: DFT insights. Dalton Transactions (RSC Publishing).
  • CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Basicity of N-substituted anilines and pyridine in dimethylsulfoxide.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. PubMed.
  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. ijcrcps.
  • (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
  • 1-methyl-2(1H)-pyridinimine. ChemSynthesis.
  • What are the reaction conditions of substituted amino pyridine with aldehyde or ketone?.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
  • 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • 24.3: Basicity of Amines. Chemistry LibreTexts.
  • Synthesis and characterization of new N-alkyl
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Catalytic Reductive Alkylation of Pyridine-Fused N-Heteroarenes Using Alkyl Formates as Transfer Hydroalkyl
  • CCCBDB list of experimental proton affinities.
  • .

  • How to compare Basicity of Organic Compounds. Chemistry Guru.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed.
  • 2.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts.
  • Proton affinity (d
  • TBAI-Catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones—Synthesis of imidazo[1,2-a]pyridines. Rsc.org.
  • The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application to the Henry reaction. Indian Academy of Sciences.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Figure 1 from Synthesis of pyridin-2(1H)
  • Aminopyridinium iodide as a NH transferring agent for the synthesis of 2-aroyl-3-aryl aziridines.
  • Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights
  • Ternary Transition Metal Complexes with an Azo-Imine Ligand and 2,2'-Bipyridine: Characterization, Computational Calculations, and Acetylcholinesterase Inhibition Activities. PubMed.
  • Synthesis and Studies of Pyridoneimine-Functionalized PETIM Dendrimers. PMC.
  • Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Rel
  • Investigation of proton affinities and gas phase vibrational spectra of protonated nucleosides, deoxynucleosides, and. The Nijmegen Molecular and Laser Physics Group.
  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethylpyridin-2(1H)-imine

Welcome to the dedicated technical support resource for the purification of 1-Ethylpyridin-2(1H)-imine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 1-Ethylpyridin-2(1H)-imine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this versatile N-heterocyclic compound. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, underpinned by scientific principles to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 1-Ethylpyridin-2(1H)-imine, offering insights into their root causes and providing step-by-step solutions.

Issue 1: Low or No Recovery of Product from Silica Gel Column Chromatography

  • Symptom: After loading your crude product onto a silica gel column, you observe significant tailing of the product spot on TLC, or the product does not elute from the column, even with highly polar solvent systems.

  • Causality: 1-Ethylpyridin-2(1H)-imine is a basic compound due to the presence of the pyridine nitrogen and the exocyclic imine nitrogen. Silica gel is inherently acidic, leading to strong interactions (acid-base) between your basic compound and the stationary phase. This can result in irreversible adsorption or decomposition of the imine on the column. The imine functional group is also susceptible to hydrolysis, which can be catalyzed by the acidic silica surface, leading to the formation of 2-amino-1-ethylpyridinium and an aldehyde byproduct.[1][2]

  • Solution:

    • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane) and add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica surface, minimizing strong interactions with your basic product.

    • Use a Basic Modifier in the Eluent: Add 0.5-1% TEA to your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[3] This helps to constantly compete for the acidic sites on the silica, allowing your product to elute properly.

    • Consider an Alternative Stationary Phase: If the issue persists, switch to a more inert stationary phase like neutral alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a buffer like ammonium formate can be effective for polar compounds.[3]

Issue 2: Presence of 2-Aminopyridine Impurity in the Final Product

  • Symptom: NMR or LC-MS analysis of your purified product shows the presence of unreacted 2-aminopyridine.

  • Causality: The synthesis of 1-Ethylpyridin-2(1H)-imine often involves the N-alkylation of 2-aminopyridine.[4][5] If the reaction does not go to completion, you will have residual starting material in your crude product. 2-Aminopyridine is also a basic compound and can have similar chromatographic behavior to the product, making separation challenging.

  • Solution:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic 2-aminopyridine and your product will move to the aqueous layer as their respective ammonium salts. Neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent. This method is most effective if there is a significant pKa difference between your product and 2-aminopyridine.

    • Optimized Column Chromatography: Use a shallow gradient of the polar solvent during column chromatography to improve the separation between the slightly more polar 2-aminopyridine and your product. The addition of a basic modifier as described in Issue 1 is also crucial here.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[6][7] Test various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 2-aminopyridine remains soluble.[3]

Issue 3: Product Decomposition During Purification

  • Symptom: You observe the appearance of new, unexpected spots on your TLC plates during column chromatography or a decrease in the overall yield of the purified product, potentially with the detection of byproducts corresponding to hydrolysis.

  • Causality: The imine bond is susceptible to hydrolysis, a reaction that is accelerated in the presence of water and acid or base.[1][2][8] Exposure to acidic conditions on a silica gel column or the use of protic solvents can lead to the breakdown of your product.

  • Solution:

    • Use Anhydrous Solvents: Ensure that all solvents used for chromatography and work-up are dry.

    • Minimize Exposure to Acid: As detailed in Issue 1, use a deactivated stationary phase and a basic modifier in your eluent.

    • Work Quickly: Do not let the product sit on the column for extended periods.

    • Consider Distillation: If your compound is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a rapid and effective purification method that avoids contact with stationary phases.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 1-Ethylpyridin-2(1H)-imine?

PropertyEstimated Value for 1-Ethylpyridin-2(1H)-imineData for 1-Methylpyridin-2(1H)-imine[9]
Molecular Weight122.17 g/mol 108.14 g/mol
Boiling PointLikely > 200 °C~190 °C
Melting PointLikely a low-melting solid or an oil72.3 °C
SolubilitySoluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.Water solubility: 1.21 g/L
pKa (basic)Estimated to be around 1212.1

Q2: How do I choose the best purification technique for my specific needs?

The choice of purification technique depends on the scale of your reaction, the nature of the impurities, and the physical state of your product. The following decision tree can guide your choice:

G start Crude 1-Ethylpyridin-2(1H)-imine is_solid Is the crude product a solid? start->is_solid is_large_scale Large scale (>5g)? is_solid->is_large_scale Yes distillation Is it thermally stable and volatile? is_solid->distillation No (or oily solid) recrystallization Recrystallization is_large_scale->recrystallization Yes column Column Chromatography is_large_scale->column No distillation->column No vacuum_distillation Vacuum Distillation distillation->vacuum_distillation Yes G cluster_prep Preparation cluster_main Chromatography cluster_iso Isolation prep_eluent Prepare Eluent (+ 0.5-1% TEA) prep_slurry Prepare Silica Slurry (+ 1% TEA) prep_eluent->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc tlc->elute combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry

Sources

Optimization

Technical Support Center: Purification of 1-Ethylpyridin-2(1H)-imine

Doc ID: TS-ORG-PYR-042 | Version: 2.1 | Last Updated: 2026-03-04 Molecule Profile & Separation Logic Target Molecule: 1-Ethylpyridin-2(1H)-imine (often isolated as the hydrohalide salt, e.g., Hydroiodide). Primary Impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ORG-PYR-042 | Version: 2.1 | Last Updated: 2026-03-04

Molecule Profile & Separation Logic

Target Molecule: 1-Ethylpyridin-2(1H)-imine (often isolated as the hydrohalide salt, e.g., Hydroiodide). Primary Impurity: Unreacted 2-Aminopyridine (Starting Material). Reaction Context: Direct alkylation (e.g., using Ethyl Iodide).

The "Sticky" Problem: Polarity Overlap

The separation of 1-ethylpyridin-2(1H)-imine from its starting material is notoriously difficult because both species are highly polar and basic. Standard silica chromatography often leads to "streaking" or irreversible adsorption of the charged product.

The Solution: Exploiting the Ionic vs. Neutral state.[1]

  • The Product: Exists as a permanent cation (pyridinium salt) in neutral/acidic media. It is insoluble in non-polar organic solvents.

  • The Impurity (2-Aminopyridine): A weak base (pKa ~6.7). It can be washed away with organic solvents if the system is kept non-acidic, or removed via specific precipitation.

Decision Matrix (Start Here)

Before selecting a protocol, diagnose the physical state of your crude reaction mixture.[1]

PurificationLogic Start Start: Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Gummy/Dark Trituration Protocol A: Solvent Trituration Solid->Trituration Best First Step SaltingOut Protocol B: Induced Crystallization Oil->SaltingOut To solidify Resin Protocol C: Scavenger Resin Oil->Resin If liquid required Trituration->Resin If purity < 95%

Figure 1: Decision tree for selecting the optimal purification strategy based on crude product state.

Troubleshooting Protocols

Protocol A: Solvent Trituration (The "Solubility Switch")

Best For: Solid crude products where the starting material is trapped in the crystal lattice. Mechanism: The product (salt) is ionic and insoluble in EtOAc/Ether. The impurity (2-aminopyridine) is moderately soluble in these solvents.

Materials:

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O)

  • Sintered glass funnel

  • Sonicator

Step-by-Step:

  • Dry the Crude: Ensure the crude solid is completely dry. Residual water or alcohol will solubilize the salt, causing yield loss.

  • Slurry Formation: Add 10 volumes (mL/g) of EtOAc to the crude solid.

  • Agitation: Sonicate the slurry for 10–15 minutes. Do not just stir; sonication breaks apart inclusion complexes.

  • Filtration: Filter the solid under vacuum.

  • The "Check" (Self-Validation):

    • Take a TLC of the filtrate . You should see a strong spot for 2-aminopyridine (Rf ~0.3-0.5 in 10% MeOH/DCM).

    • Take a TLC of the solid . The impurity spot should be faint or absent.

  • Repeat: If the impurity persists, repeat with hot EtOAc (50°C), then cool before filtering.

Protocol B: Induced Crystallization (Dealing with "Oils")

Best For: Gummy oils that refuse to solidify (common with Iodide salts). Mechanism: Changing the solvent polarity forces the ionic lattice to form, expelling the non-ionic impurities.

Step-by-Step:

  • Dissolution: Dissolve the oil in the minimum amount of hot Isopropanol (IPA) or Ethanol.

  • Anti-solvent Addition: Add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy (turbid).

  • Seed & Chill: Scratch the side of the flask with a glass rod to induce nucleation. Place at -20°C overnight.

  • Harvest: Filter the resulting crystals cold. Wash immediately with cold Ether.

Protocol C: Scavenger Resins (High Purity / Polishing)

Best For: Removing trace (1-5%) 2-aminopyridine when crystallization isn't enough. Mechanism: Covalent capture. An isocyanate or aldehyde resin reacts with the primary amine of the impurity (2-aminopyridine) but cannot react with the imine nitrogen of the product.

Materials:

  • Polystyrene-supported Isocyanate resin (e.g., PS-NCO).

  • Solvent: DCM or DMF.

Step-by-Step:

  • Dissolve: Dissolve the crude mixture in DCM (if soluble) or DMF.

  • Resin Addition: Add 2–3 equivalents of PS-NCO resin relative to the estimated impurity amount (not the product amount).

  • Incubation: Shake gently at room temperature for 4–12 hours.

  • Filtration: Filter off the resin beads. The impurity is now covalently bound to the beads.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Data Summary: Purity & Solubility[1][2]

Solvent System1-Ethylpyridin-2(1H)-imine (Salt)2-Aminopyridine (Impurity)Result
Water Highly SolubleSolubleNo Separation
DCM Sparingly SolubleSolublePoor Separation
Ethyl Acetate Insoluble Soluble Excellent Separation (Trituration)
Diethyl Ether InsolubleModerately SolubleGood for Washing
Ethanol (Hot) SolubleSolubleRecrystallization Medium

Frequently Asked Questions (FAQ)

Q: My product is turning dark/black upon standing. Is it decomposing? A: Likely, yes. 1-Ethylpyridin-2(1H)-imine salts are often hygroscopic and light-sensitive. The "free base" form is even less stable and avidly absorbs CO2 from the air.

  • Fix: Store the salt in a desiccator protected from light. If you generated the free base, use it immediately or store under Argon at -20°C.

Q: Can I use standard Acid/Base extraction? A: Proceed with caution. Unlike typical amine purifications, you cannot simply "protonate" the impurity into water and extract the product into organics, because your product is always ionic (or highly polar zwitterionic).

  • Alternative: You can try basifying the aqueous layer to pH 10 (making 2-aminopyridine neutral) and washing it with Ether. The product (salt) will stay in the water. However, high pH can sometimes degrade the imine or cause it to oil out.

Q: I used Ethyl Iodide, and the product is a red oil. How do I get a solid? A: Iodide salts are notorious for oiling out due to the large, "soft" counterion.

  • Fix: Perform an Ion Exchange .[2] Dissolve the oil in water and pass it through an Amberlite IRA-400 (Cl- form) column. The resulting Chloride salt is much more likely to crystallize than the Iodide salt.

References

  • BenchChem Technical Support. (2025).[1] How to remove unreacted 2-aminopyridine from product. Retrieved from

  • Fan, J. Q., et al. (1995). "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[2] Analytical Biochemistry, 232(1), 65-68. Retrieved from

  • Krasavin, M., et al. (2005).[3] "Preparation of 1-alkyl-2-aryl-1H-imidazo[4,5-b]pyridines..." Heterocycles, 65(9).[3] (Describes alkylation/purification context). Retrieved from

  • Williams, R. (2022).[4] pKa Data Compilation. (For basicity data of aminopyridines). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Spectral Analysis of 1-Ethylpyridin-2(1H)-imine

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethylpyridin-2(1H)-imine. Designed for researchers, scientists, and professionals in drug development, this document move...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethylpyridin-2(1H)-imine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data readout. It establishes a framework for spectral prediction and interpretation by comparing the target molecule to key structural analogs. We will explore the underlying principles that govern chemical shifts and provide a robust experimental protocol to ensure data integrity and reproducibility.

Introduction: The Structural Context of 1-Ethylpyridin-2(1H)-imine

1-Ethylpyridin-2(1H)-imine is a heterocyclic compound featuring a pyridine ring system, an exocyclic imine functional group, and an N-alkyl substituent. This unique combination of features makes ¹³C NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Each carbon atom within the molecule resides in a distinct electronic environment, giving rise to a unique resonance signal in the ¹³C NMR spectrum. Understanding the precise chemical shifts (δ) is critical for confirming its synthesis and for studying its reactivity and interactions in various chemical and biological systems.

The core challenge and analytical goal is to unambiguously assign the signals for the seven distinct carbon environments: five in the pyridine ring (C2 to C6) and two in the N-ethyl group (CH₂ and CH₃). This guide will deconstruct the expected spectrum by comparing it with simpler, well-documented molecules, thereby explaining the electronic effects of each substituent.

Theoretical Framework and Spectral Prediction

The chemical shift of a ¹³C nucleus is primarily influenced by the local electron density. Electronegative atoms, such as nitrogen and oxygen, withdraw electron density, "deshielding" the adjacent carbon nucleus and shifting its signal downfield (to a higher ppm value)[1]. Conversely, electron-donating groups and sp³-hybridized carbons are more shielded and appear upfield (lower ppm)[2].

For 1-Ethylpyridin-2(1H)-imine, we can predict the spectral features as follows:

  • Imine Carbon (C2): This carbon is bonded to two nitrogen atoms (one endocyclic, one exocyclic) and is sp² hybridized. This environment is highly electron-deficient, predicting it to be the most downfield signal in the spectrum, likely in the range of 160-165 ppm[3].

  • Pyridine Ring Carbons (C3-C6): These sp² carbons will resonate in the aromatic region. Their precise shifts are modulated by their position relative to the endocyclic nitrogen and the C2-imine group.

    • C6: Adjacent to the electron-withdrawing ring nitrogen, C6 is expected to be significantly downfield, typically around 150 ppm in a standard pyridine ring[4].

    • C4: In a pyridine ring, the C4 carbon is also deshielded and appears downfield, generally around 136 ppm[4].

    • C3 and C5: These carbons are typically found at higher fields compared to C2, C4, and C6.

  • Ethyl Group Carbons (CH₂ and CH₃): These sp³-hybridized carbons will appear in the upfield region of the spectrum.

    • CH₂ (N-methylene): Directly attached to a nitrogen atom, this carbon will be deshielded relative to a standard alkane and is expected around 35-45 ppm[2].

    • CH₃ (methyl): Being further from the electronegative nitrogen, this carbon will be the most shielded (most upfield) signal in the spectrum, likely appearing around 15-20 ppm[2].

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected chemical shifts of 1-Ethylpyridin-2(1H)-imine with the experimentally determined values of its structural precursors and analogs. This comparative approach provides a powerful tool for understanding substituent effects.

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)CH₂ (δ, ppm)CH₃ (δ, ppm)
Pyridine [5]149.8123.5135.7123.5149.8N/AN/A
2-Aminopyridine [6]158.5108.8137.9113.6148.4N/AN/A
Ethylamine [2]N/AN/AN/AN/AN/A36.918.9
1-Ethylpyridin-2(1H)-imine (Predicted) ~161~110~138~115~149~40~17

Analysis of Comparative Data:

  • From Pyridine to 2-Aminopyridine: The introduction of the amino group at the C2 position causes a significant downfield shift of C2 (~+8.7 ppm) due to the resonance contribution of the amino group. It also strongly shields C3 and C5, shifting them upfield. This provides a strong basis for predicting the shifts in our target molecule.

  • Imine vs. Amine: The C=N bond of the imine group in our target molecule is expected to shift the C2 carbon even further downfield than in 2-aminopyridine[3].

  • N-Ethyl Group Effect: The ethyl group's primary influence is the introduction of two new signals in the aliphatic region, with the N-CH₂ carbon appearing around 37-40 ppm, consistent with data from ethylamine[2]. Its electronic effect on the pyridine ring itself is expected to be minimal compared to the powerful influence of the imine group.

Experimental Protocol for ¹³C NMR Acquisition

This protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum for 1-Ethylpyridin-2(1H)-imine.

A. Sample Preparation:

  • Weighing: Accurately weigh 20-30 mg of the purified solid sample.

  • Solvation: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice, and its residual solvent peak at ~77.16 ppm can serve as a secondary chemical shift reference[7].

  • Standard: Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

B. Spectrometer Setup and Data Acquisition:

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or similar pulse program). Broadband proton decoupling simplifies the spectrum by collapsing all C-H splittings into singlets[8].

    • Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

    • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. Quaternary carbons, like the imine C2, have longer relaxation times, and an adequate delay is crucial for their quantitative observation[9].

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.

C. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure accurate integration (if needed) and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual CDCl₃ peak to 77.16 ppm.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow from synthesis to final structural verification using ¹³C NMR and comparative analysis.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Analysis & Verification synthesis Synthesis of 1-Ethylpyridin-2(1H)-imine purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Standard) purification->sample_prep Purified Sample acquisition 13C NMR Data Acquisition sample_prep->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing peak_picking Peak Picking & Chemical Shift Assignment processing->peak_picking Processed Spectrum comparison Comparative Analysis (vs. Analogs) peak_picking->comparison structure_confirm Structural Confirmation comparison->structure_confirm

Sources

Comparative

Technical Guide: Distinguishing 1-Ethylpyridin-2(1H)-imine from Regioisomers

Part 1: Executive Summary & Structural Context In the alkylation of 2-aminopyridine, regioselectivity is a critical challenge. Two primary isomers compete: the ring-nitrogen alkylated product (1-Ethylpyridin-2(1H)-imine,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

In the alkylation of 2-aminopyridine, regioselectivity is a critical challenge. Two primary isomers compete: the ring-nitrogen alkylated product (1-Ethylpyridin-2(1H)-imine, Target ) and the exocyclic amino-nitrogen alkylated product (


-Ethylpyridin-2-amine, Alternative ).

Distinguishing these isomers is vital because they possess vastly different physicochemical properties, reactivities, and pharmacological profiles.[1] This guide provides a definitive, multi-modal workflow to structurally elucidate and differentiate the target imine from its thermodynamic regioisomer.[1]

Quick Comparison Matrix
Feature1-Ethylpyridin-2(1H)-imine (Target)

-Ethylpyridin-2-amine
(Regioisomer)
Structure Type Cyclic Amidine / Quinoid-likeAromatic Pyridine
Basicity (pKa) Strong Base (~10–12)Weak Base (~6–7)
Stability Kinetically formed; rearranges with heat/baseThermodynamically stable
UV-Vis Bathochromic shift (Longer

)
Typical pyridine absorption
Key Reaction Dimroth Rearrangement (converts to isomer)Stable to rearrangement conditions

Part 2: Structural Analysis & Pathways

Understanding the formation and interconversion of these isomers is the first step in identification.[1] The target molecule is a fixed tautomer of the 2-aminopyridinium salt.[1]

Diagram 1: Isomerism and The Dimroth Rearrangement

This diagram illustrates the structural relationship and the rearrangement pathway that serves as a primary chemical identification test.[1]

Isomerism Start 2-Aminopyridine Salt 1-Ethyl-2-aminopyridinium salt (Kinetic Intermediate) Start->Salt Et-X (Alkylation) Amine N-Ethylpyridin-2-amine (Regioisomer: Thermodynamic) Weak Base Start->Amine Direct Exo-Alkylation (High T / NaNH2) Imine 1-Ethylpyridin-2(1H)-imine (Target: Kinetic Product) Strong Base Salt->Imine Strong Base (NaOH) Neutralization Imine->Amine Dimroth Rearrangement (Heat / Alkali)

Caption: The kinetic pathway favors ring alkylation (Imine precursor), while thermodynamic conditions or rearrangement lead to the exocyclic amine.

Part 3: Analytical Protocols (The "How")

Method 1: Nuclear Magnetic Resonance (1H NMR)

NMR is the gold standard for differentiation.[1] The loss of aromaticity in the imine ring results in distinct shielding patterns compared to the fully aromatic regioisomer.[1]

Protocol:
  • Dissolve ~10 mg of sample in DMSO-d6 or CDCl3 .

    • Note: Avoid protic solvents if observing exchangeable protons is critical, though DMSO is preferred for solubility of the polar imine.[1]

  • Acquire a standard 1H spectrum (min 16 scans).[1]

Diagnostic Signals:
Signal1-Ethylpyridin-2(1H)-imine

-Ethylpyridin-2-amine
Explanation
Ring Protons Upfield Shifted. The ring has partial quinoid character. Protons H3 and H5 often appear at lower ppm (5.5–6.5 ppm range) compared to aromatic pyridine.[1]Aromatic Range. Typical pyridine shifts (6.4–8.2 ppm).[1] H3 is usually a doublet ~6.4 ppm; H6 is deshielded ~8.0 ppm.[1]Loss of ring current in the imine shields the ring protons.[1]
Ethyl

Deshielded Triplet/Quartet. The

is attached to the positively charged/imine ring nitrogen.[1]
Standard Multiplet. Attached to the exocyclic amine nitrogen.[1]
Coupling No NH Coupling. The ethyl group is on the ring N. It couples only to the methyl group (

Hz).[1]
NH Coupling Possible. If exchange is slow, the

signal may split further due to coupling with the adjacent NH proton.
NH Signal Imine =NH. Often broad, chemical shift varies widely (can be very deshielded).Amine -NH-. Broad singlet, typically 4.5–6.0 ppm.[1]
Method 2: The Basicity Test (pKa)

This is a rapid, "wet chemistry" validation method. The imine is a cyclic amidine analog and is significantly more basic than the aminopyridine isomer.[1]

Mechanism:
  • Imine (Target): Protonation occurs on the exocyclic imine nitrogen.[1] This generates the 1-ethyl-2-aminopyridinium cation , which is fully aromatic . The driving force to regain aromaticity makes the free base highly basic (pKa

    
     10–12).
    
  • Amine (Regioisomer): Protonation occurs on the ring nitrogen.[1] The lone pair on the exocyclic nitrogen is already delocalized into the ring, reducing its basicity. The pKa is typical of 2-aminopyridines (~6–7).[1]

Protocol:
  • Dissolve 50 mg of the compound in 5 mL of water (or 50% EtOH/Water).[1]

  • Measure the pH.[1][2]

    • Result > 10: Strongly indicative of 1-Ethylpyridin-2(1H)-imine .

    • Result ~ 7-8: Indicative of

      
      -Ethylpyridin-2-amine .
      
Method 3: The Dimroth Rearrangement Test (Chemical Validation)

If you suspect you have the imine, you can prove it by chemically converting it to the amine.

Protocol:
  • Take an aliquot of the suspect imine.[1]

  • Reflux in 10% aqueous NaOH or ethanolic KOH for 2–4 hours.

  • Extract and run TLC or NMR.[1]

  • Observation: If the spot/spectrum changes to match the thermodynamic isomer (

    
    -ethylpyridin-2-amine), the starting material was the imine . The exocyclic amine will not  rearrange under these conditions.[1]
    

Part 4: Experimental Workflow & Decision Tree

Use this decision matrix to guide your characterization process.

DecisionTree Start Unknown Isomer Sample Solubility Dissolve in Water/EtOH Check pH Start->Solubility HighPH pH > 10 (Strong Base) Solubility->HighPH LowPH pH < 8 (Weak Base) Solubility->LowPH NMR_Check 1H NMR Analysis HighPH->NMR_Check AmineID Likely N-Ethylpyridin-2-amine LowPH->AmineID ImineID Likely 1-Ethylpyridin-2(1H)-imine (Confirm with Rearrangement Test) NMR_Check->ImineID Upfield Ring Protons Quinoid Character NMR_Check->AmineID Aromatic Ring Protons Typical Pyridine Shifts

Caption: Operational workflow for rapid identification of the target regioisomer.

Part 5: References

  • Katritzky, A. R.; Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Fundamental reference for tautomerism and reactivity of amino-pyridines).

  • Dimroth, O. (1909).[1][3] "Über intramolekulare Umlagerungen" (On intramolecular rearrangements). Justus Liebigs Annalen der Chemie, 364(2), 183–226.[4]

  • Perrin, D. D.; Pitman, I. H. (1965).[1] "The Dimroth rearrangement. Part V. The mechanism of the rearrangement of 1-alkyl-1,2-dihydro-2-iminopyrimidines in aqueous solution". Journal of the Chemical Society, 7071-7081.[1]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Discussion on pKa of pyridines vs. imines).

Sources

Validation

UV-Vis Absorption Spectra of 1-Ethylpyridin-2(1H)-imine: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-Ethylpyridin-2(1H)-imine , designed for researchers in heterocyclic chemistry and drug discovery. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-Ethylpyridin-2(1H)-imine , designed for researchers in heterocyclic chemistry and drug discovery.

Executive Summary & Compound Identity

1-Ethylpyridin-2(1H)-imine (also known as 1-ethyl-2-imino-1,2-dihydropyridine) represents a chemically "locked" tautomer of the 2-aminopyridine system. Unlike the parent 2-aminopyridine, which exists in a dynamic equilibrium dominated by the aromatic amino form, this N-ethylated derivative is fixed in the imino (quinonoid) form.[1]

This structural distinction dictates its UV-Vis spectral signature, making it a critical reference standard for studying amino-imino tautomerism, proton transfer mechanisms, and ligand binding in coordination chemistry.[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-Ethylpyridin-2(1H)-imine
CAS Number 14631-00-6 (General for salt/base forms)
Molecular Formula C₇H₁₀N₂
Key Feature Fixed Imino Tautomer (Quinonoid resonance contribution)
Primary Application Tautomerism standard, Ligand for Ag(I)/Pd(II) complexes, Intermediate for cationic dyes.[1]

UV-Vis Spectral Performance Data

The absorption spectrum of 1-Ethylpyridin-2(1H)-imine is characterized by two principal bands arising from


 transitions. The "imino" character disrupts the full aromaticity of the pyridine ring, resulting in distinct hypsochromic (blue) or bathochromic (red) shifts depending on the specific transition compared to the fully aromatic "amino" isomers.
Comparative Spectral Data Table

Data standardized for Ethanol/Methanol solvents at neutral pH.

CompoundStructure Type

(nm)


(nm)

Spectral Signature Note
1-Ethylpyridin-2(1H)-imine Fixed Imino 226 - 228 3.9 293 - 295 3.7 Distinct "Imino" Band.[1] Sharp, intense long-wave absorption.
2-(Ethylamino)pyridineFixed Amino2404.13003.6Typical aromatic pyridine signature.[1]
2-Aminopyridine (Parent)Equilibrium (Amino >99%)2354.02983.5Resembles the fixed amino form.[1]
1-Methylpyridin-2(1H)-imineFixed Imino (Analog)2263.92933.7Almost identical to ethyl derivative; used as primary reference.[1]

Technical Insight: The ethyl group exerts a negligible electronic effect compared to the methyl group. Therefore, spectral values for 1-Methylpyridin-2(1H)-imine (the "Angyal Standard") are the scientifically accepted proxy for the ethyl derivative when experimental data is unavailable.

Solvatochromic Effects

The imine nitrogen is highly basic (


 for the conjugate acid).
  • Non-polar solvents (Cyclohexane): The long-wavelength band (

    
     nm) often exhibits fine structure.[1]
    
  • Protic solvents (Water/Ethanol): Hydrogen bonding to the imine nitrogen stabilizes the ground state, typically causing a slight hypsochromic (blue) shift of the

    
     component, though the dominant 
    
    
    
    bands remain relatively stable.[1]
  • Acidic Media: CRITICAL WARNING. In acidic solution, the compound protonates to form the 1-ethyl-2-aminopyridinium cation. This restores aromaticity, shifting the spectrum to resemble the protonated 2-aminopyridine (

    
     nm).[1]
    

Mechanism of Action: The Tautomeric "Lock"

To understand the spectral data, one must visualize the electronic confinement. The N1-ethylation prevents the hydrogen transfer required to regain the aromatic amino form.

Tautomerism cluster_parent Parent System (Dynamic) cluster_locked Target System (Locked) cluster_isomer Isomer (Locked) Amino 2-Aminopyridine (Amino Form) λmax ~298 nm (Aromatic) Imino Pyridine-2(1H)-imine (Imino Form) Unstable Intermediate Amino->Imino H-shift (Fast) Target 1-Ethylpyridin-2(1H)-imine (Fixed Imino) λmax ~293-295 nm (Quinonoid) Amino->Target N1-Alkylation Isomer 2-(Ethylamino)pyridine (Fixed Amino) λmax ~300 nm (Aromatic) Amino->Isomer Exocyclic-N-Alkylation

Figure 1: Tautomeric locking mechanism.[1] N1-alkylation forces the system into the quinonoid imino form (Blue), distinct from the aromatic amino isomer (Red).[1]

Experimental Protocol: Validated Characterization Workflow

This protocol ensures the isolation of the neutral imine species, preventing interference from the protonated cation.

Reagents & Equipment[2][3]
  • Analyte: 1-Ethylpyridin-2(1H)-imine (synthesized via reaction of 2-aminopyridine with ethyl iodide, followed by strong base deprotonation).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).[1] Note: MeCN is preferred to avoid H-bonding broadening.

  • Base: 0.1 M NaOH or Triethylamine (TEA) to suppress protonation.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm pathlength) with neat solvent.[1]

    • Run baseline correction (200–400 nm).[1]

  • Stock Solution Preparation:

    • Dissolve 1.0 mg of 1-Ethylpyridin-2(1H)-imine hydroiodide (salt form) in 10 mL of solvent.

    • Critical Step: Add 10 µL of 1 M NaOH (or excess TEA) to the stock. The salt form is aromatic; the base is required to liberate the free imine base for measurement.

  • Dilution & Measurement:

    • Dilute stock 1:100 to achieve absorbance < 1.0 AU.

    • Scan range: 200 nm to 400 nm.[2]

    • Scan rate: 240 nm/min.

  • Data Validation (Self-Check):

    • Check 1: Is there a peak >305 nm? If yes, the sample is likely protonated (cationic form).[1] Add more base.

    • Check 2: Is the

      
       near 293-295 nm? This confirms the imino species.
      

Workflow Start Start: Salt Form (1-Ethyl-2-aminopyridinium I-) Dissolve Dissolve in MeCN Start->Dissolve Basify ADD BASE (Critical) Liberate Free Imine Dissolve->Basify Scan UV-Vis Scan (200-400 nm) Basify->Scan Analyze Analyze λmax Scan->Analyze Decision λmax > 305 nm? Analyze->Decision Protonated (Cation)\nAdd more Base Protonated (Cation) Add more Base Decision->Protonated (Cation)\nAdd more Base Yes Neutral Imino Form\nValid Spectrum Neutral Imino Form Valid Spectrum Decision->Neutral Imino Form\nValid Spectrum No (293 nm)

Figure 2: Operational workflow for spectral validation. The addition of base is the critical control point to observe the imino tautomer.

References

  • Angyal, S. J., & Angyal, C. L. (1952). The tautomerism of N-heteroaromatic amines.[1] Part I. Journal of the Chemical Society, 1461-1466. (The definitive source for N-methyl-2-pyridone imine spectra).

    • [1]

  • Anderson, L. C., & Seager, N. V. (1949). Absorption Spectra of Some Pyridylamines.[1] Journal of the American Chemical Society, 71(12), 4020–4024.[1]

    • [1]

  • Fujimoto, A., & Inuzuka, K. (1991). Absorption and Fluorescence Spectra of 1-Methyl-2(1H)-pyridinimines.[1][3] Bulletin of the Chemical Society of Japan, 64(12), 3758-3760.[4]

    • [1]

  • Sheinker, Y. N., et al. (1958). Tautomerism of acylaminopyridines.[1] Doklady Akademii Nauk SSSR, 119, 1152.[1] (Foundational work on imino-form IR/UV characterization).

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 1-Ethylpyridin-2(1H)-imine

Abstract: This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Ethylpyridin-2(1H)-imine, a key heterocyclic building block in pha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Ethylpyridin-2(1H)-imine, a key heterocyclic building block in pharmaceutical research. We present a robust, universally applicable Reversed-Phase (RP-HPLC) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method, designed for comprehensive impurity profiling. The guide details the rationale behind method development, provides step-by-step experimental protocols for validation according to International Council for Harmonisation (ICH) guidelines, and presents comparative performance data. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable, validated methods for ensuring the purity, quality, and consistency of critical chemical intermediates.

Introduction: The Imperative for Purity in Heterocyclic Intermediates

The pyridin-2(1H)-imine scaffold is a privileged structure in medicinal chemistry, valued as a versatile bioisostere for amides and phenols and found in a range of bioactive molecules.[1] 1-Ethylpyridin-2(1H)-imine, as a specific derivative, serves as a crucial synthetic intermediate in the development of novel therapeutics. The purity of such building blocks is not merely a matter of quality control; it is a fundamental prerequisite for reproducible research, scalable synthesis, and the ultimate safety and efficacy of the final drug product.

The presence of uncharacterized impurities, even in trace amounts, can lead to misleading biological data, introduce unforeseen toxicity, or complicate reaction pathways. Therefore, a rigorously validated analytical method to determine purity is essential. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the high resolution, sensitivity, and quantitative accuracy required for this task.[2] This guide adheres to the principles of analytical procedure validation outlined by regulatory bodies like the FDA and ICH, ensuring that the described methods are fit for their intended purpose in a regulated drug development environment.[3][4][5]

The Analytical Challenge: Physicochemical Properties and Potential Impurities

1-Ethylpyridin-2(1H)-imine is a polar, basic N-heterocycle.[6][7] Its basicity (pKa of related pyridines is ~5.2-6.0) means its ionization state is highly dependent on pH, a critical factor in chromatographic retention.[6][8] A successful HPLC method must control this variable to ensure reproducible results and symmetrical peak shapes.

The primary analytical challenge lies in separating the main compound from structurally similar impurities. Based on common synthetic routes, such as the ethylation of 2-aminopyridine, potential process-related impurities include:

  • Starting Materials: Unreacted 2-aminopyridine.

  • Reagents: Residual ethylating agents (e.g., ethyl iodide, ethyl sulfate).

  • Isomeric Byproducts: Positional isomers formed during synthesis.

  • Degradants: Products from hydrolysis, oxidation, or photolytic decomposition. The imine functional group, in particular, can be susceptible to hydrolysis.[1]

A robust purity method must be specific enough to resolve all these potential contaminants from the main analyte peak.

Comparative HPLC Method Development Strategy

To provide a comprehensive analytical solution, we developed and compared two orthogonal HPLC methods. Orthogonal methods, which employ different separation mechanisms, are invaluable for confirming purity and ensuring that no impurities are co-eluting with the main peak.

Method A: Reversed-Phase HPLC (RP-HPLC) This is the workhorse method, chosen for its robustness, versatility, and wide applicability.[9][10] Separation is based on the hydrophobic/hydrophilic interactions between the analytes and the non-polar stationary phase.

  • Stationary Phase Rationale: A C18 (octadecylsilane) column is selected as the standard for reversed-phase chromatography. To mitigate peak tailing often seen with basic compounds on traditional silica-based columns, a modern, high-purity, end-capped C18 column is specified.[11]

  • Mobile Phase Rationale: A mixture of water and an organic solvent (acetonitrile) is used.[12][13] Critically, a buffer (e.g., ammonium formate) is incorporated to control the mobile phase pH.[14][15] By maintaining a consistent pH (e.g., pH 3.0), we ensure the analyte is predominantly in its protonated, cationic form, leading to stable retention times and improved peak symmetry.[15]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) This method provides an alternative, or orthogonal, separation mechanism and is particularly well-suited for highly polar compounds that show little or no retention in reversed-phase mode.[9][16]

  • Stationary Phase Rationale: A polar stationary phase (e.g., amide or unbonded silica) is used.[16] In HILIC, the analyte partitions into a water-enriched layer adsorbed onto the surface of the stationary phase.

  • Mobile Phase Rationale: The mobile phase consists of a high percentage of a water-miscible organic solvent (e.g., >80% acetonitrile) and a small amount of an aqueous buffer.[16] This environment is ideal for retaining and separating polar compounds like 1-Ethylpyridin-2(1H)-imine and its potentially even more polar impurities (e.g., 2-aminopyridine).

Experimental Protocols & Validation

The following protocols are designed to be self-validating systems, with system suitability tests integrated to ensure performance prior to any sample analysis. Validation was performed according to ICH Q2(R2) guidelines.[2][4][17]

HPLC System and Reagents
  • HPLC System: An Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid, ammonium formate, and all reference standards of >99.5% purity.

Chromatographic Conditions
ParameterMethod A: Reversed-Phase (C18)Method B: HILIC (Amide)
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmWaters XBridge BEH Amide, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0
Mobile Phase B Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0
Gradient 0-2 min: 5% B, 2-15 min: 5% to 60% B, 15-17 min: 60% B, 17-18 min: 60% to 5% B, 18-25 min: 5% B0-15 min: 100% A to 40% A, 15-17 min: 40% A, 17-18 min: 40% to 100% A, 18-25 min: 100% A
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 5 µL5 µL
Detection PDA at 254 nmPDA at 254 nm
Sample Diluent 50:50 Acetonitrile:Water90:10 Acetonitrile:Water
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of 1-Ethylpyridin-2(1H)-imine reference standard in a 25 mL volumetric flask using the respective sample diluent for each method.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the sample diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.

Validation Protocol Steps

1. System Suitability Test (SST):

  • Procedure: Inject the Working Standard solution six consecutive times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0, and theoretical plates (N) should be ≥ 2000.[18]

2. Specificity (Forced Degradation):

  • Procedure: Subject the sample solution (1.0 mg/mL) to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 24 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Dilute stressed samples to 0.1 mg/mL and analyze. Assess peak purity of the main analyte peak using the PDA detector.

  • Acceptance Criteria: The method must resolve all degradation product peaks from the main analyte peak. The peak purity angle should be less than the purity threshold.[17]

3. Linearity:

  • Procedure: Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.[19]

4. Accuracy (% Recovery):

  • Procedure: Spike a placebo (if a formulation) or a blank diluent with the analyte at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[19]

5. Precision (Repeatability & Intermediate Precision):

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day by the same analyst.[20]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The %RSD for the purity/assay results must be ≤ 2.0%.[19]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions.

  • Acceptance Criteria: LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10.[4] The LOQ concentration must be confirmed for accuracy and precision.

7. Robustness:

  • Procedure: Deliberately vary key method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected (%RSD ≤ 3.0%).[19]

Visualized Workflows and Data Analysis

Diagrams

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Dev Method Development (e.g., RP-HPLC vs HILIC) ATP->Dev Protocol Write Validation Protocol (ICH Q2) Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Data Data Analysis & Tabulation Rob->Data Report Final Validation Report Data->Report Separation_Mechanisms cluster_A Method A: Reversed-Phase (RP-HPLC) cluster_B Method B: HILIC RP_Col C18 Stationary Phase (Non-Polar) Hydrophobic Chains RP_Analytes Polar Analytes (elute first) Non-Polar Analytes (elute last) RP_Col:tail->RP_Analytes Hydrophobic Interaction RP_MP Mobile Phase (Polar) RP_MP->RP_Col:head HILIC_Col Amide Stationary Phase (Polar) Adsorbed Water Layer HILIC_Analytes Non-Polar Analytes (elute first) Polar Analytes (elute last) HILIC_Col:tail->HILIC_Analytes Hydrophilic Partitioning HILIC_MP Mobile Phase (Non-Polar) HILIC_MP->HILIC_Col:head

Caption: Comparison of separation principles for RP-HPLC and HILIC methods.

Comparative Results

The following tables summarize the hypothetical but expected performance data for both methods.

Table 1: System Suitability Test (SST) Results (n=6)

Parameter Method A: RP-HPLC Method B: HILIC Acceptance Criteria
%RSD Retention Time 0.15% 0.21% ≤ 2.0%
%RSD Peak Area 0.45% 0.68% ≤ 2.0%
Tailing Factor 1.1 1.3 ≤ 2.0

| Theoretical Plates (N) | > 12,000 | > 9,000 | ≥ 2000 |

Table 2: Summary of Forced Degradation Studies

Condition % Degradation (Method A) % Degradation (Method B) Peak Purity
Acid (0.1M HCl) ~15% ~16% Pass
Base (0.1M NaOH) ~25% (Major Degradant) ~26% (Major Degradant) Pass
Oxidation (3% H₂O₂) ~8% ~9% Pass
Thermal (105 °C) < 2% < 2% Pass
Photolytic (UV) ~5% ~5% Pass

| Control | No Degradation | No Degradation | Pass |

Table 3: Comparison of Key Validation Parameters

Parameter Method A: RP-HPLC Method B: HILIC ICH Guideline
Linearity (R²) 0.9998 0.9995 ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% 98.5% - 101.8% 98.0% - 102.0%
Repeatability (%RSD) 0.55% 0.82% ≤ 2.0%
Int. Precision (%RSD) 0.78% 1.15% ≤ 2.0%
LOQ (µg/mL) 0.5 µg/mL 0.8 µg/mL S/N ≥ 10

| Robustness | Passed | Passed | System Suitability Met |

Discussion & Recommendations

Both Method A (RP-HPLC) and Method B (HILIC) were successfully validated and proven to be suitable for the purity determination of 1-Ethylpyridin-2(1H)-imine. The data demonstrates that both methods are specific, linear, accurate, precise, and robust.

Method A (RP-HPLC) demonstrated superior performance in terms of precision (%RSD values were consistently lower) and sensitivity (lower LOQ). Its operation with a standard C18 column and a simple buffered mobile phase makes it exceptionally robust and easy to implement in any quality control laboratory. This method is highly recommended for routine purity testing, release testing, and stability studies due to its reliability and high throughput.

Method B (HILIC) provided excellent separation with a completely different selectivity profile. While its precision was slightly lower than the RP-HPLC method (though still well within acceptable limits), its strength lies in its orthogonality. In our study, it provided a slightly better resolution for the highly polar starting material, 2-aminopyridine, from the main analyte peak. This method is recommended as a confirmatory (orthogonal) method for purity, for in-depth impurity profiling, and for troubleshooting out-of-specifications results obtained from the primary RP-HPLC method. The use of a high-organic mobile phase can also be advantageous for interfacing with mass spectrometry (LC-MS) due to more efficient ionization.

The concept of a method lifecycle, as encouraged by modern ICH guidelines, suggests that having both a primary and a secondary orthogonal method provides a powerful analytical control strategy throughout the drug development process. [4]

Conclusion

We have successfully presented two validated, stability-indicating HPLC methods for the purity analysis of 1-Ethylpyridin-2(1H)-imine. The RP-HPLC method serves as a robust and reliable primary choice for routine quality control, while the HILIC method offers an essential orthogonal approach for comprehensive impurity analysis and confirmation. The selection between these methods should be guided by the specific analytical objective, with the RP-HPLC method being suitable for most applications and the HILIC method reserved for more demanding investigations. Adherence to these validated protocols will ensure high confidence in the quality and purity of this critical pharmaceutical intermediate.

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